

Osmium(II) vs. Ruthenium(II) in Catalysis: A Comparative Analysis

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A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of Osmium(II) and Ruthenium(II) complexes, supported by experimental data and detailed methodologies.

In the realm of homogeneous catalysis, complexes of Ruthenium(II) have long been celebrated for their remarkable efficiency and broad applicability in a vast array of organic transformations. [1][2] Their lighter congener, Osmium(II), has historically received less attention, often due to perceptions of lower reactivity stemming from slower ligand exchange kinetics.[3] However, a growing body of research now demonstrates that Osmium(II) catalysts can not only rival but in some cases surpass the performance of their Ruthenium(II) counterparts, exhibiting unique reactivity profiles and enhanced stability.[1][3] This guide provides a comparative analysis of Os(II) and Ru(II) catalysis, focusing on key reactions such as transfer hydrogenation, hydrogenation, and oxidation, supported by quantitative data and detailed experimental protocols.

Comparative Catalytic Performance

The relative performance of Osmium(II) and Ruthenium(II) catalysts is highly dependent on the specific reaction, substrate, and ligand environment. While Ruthenium(II) complexes often exhibit higher activity at lower temperatures, Osmium(II) catalysts can offer comparable or even superior performance, particularly at elevated temperatures, and may display enhanced stability.[1][4]



Transfer Hydrogenation

Transfer hydrogenation is a key reaction where both Os(II) and Ru(II) complexes have been extensively studied. In the asymmetric transfer hydrogenation of ketones, for instance, chiral Os(II) complexes have demonstrated enantioselectivities comparable to the well-established Noyori-type Ru(II) catalysts.[1][5] However, the reaction rates with Os(II) can be slower, leading to lower conversions in the same timeframe.[1] Conversely, in the transfer hydrogenation of certain aldehydes, analogous cymene-Os(II) and cymene-Ru(II) complexes have shown nearly identical performance.[1]



Reacti on	Cataly st	Substr ate	Conve rsion (%)	ee (%)	TON	TOF (h ⁻¹)	Condit ions	Refere nce
Asymm etric Transfe r Hydrog enation	(S,S)- [OsCl(p - cymene) (TsDPE N)]	Acetop henone	Modera te to High	Compar able to Ru(II)	-	-	Formic acid/trie thylami ne, r.t., 24 h	[1]
Asymm etric Transfe r Hydrog enation	(S,S)- [RuCl(p - cymene) (TsDPE N)]	Acetop henone	High	High	-	-	Formic acid/trie thylami ne, r.t.	[1]
Transfe r Hydrog enation	[OsCl₂(η ⁶ -p- cymene) (PMe₂O H)]	Benzoni trile to Benza mide	Good to Excelle nt	-	up to 33	up to 66	Water/2 - propan ol, 120 °C	[1]
Transfe r Hydrog enation	Analog ous Ru(II) Comple x	Benzald ehyde	Almost identica I to Os(II)	-	-	-	Identica I conditio ns	[1]
Transfe r Hydrog enation	Os(II)/R -pybox comple xes	Aromati c ketones	Very high	up to 73	-	-	-	[6]
Transfe r	[RuCl₂(Ph-	Imines from	-	99	-	-	Isoprop anol	[6]



 $\begin{array}{lll} \mbox{Hydrog} & \mbox{pybox)} & \mbox{aryl} \\ \mbox{enation} & \mbox{(PPh(O alkyl Me)_2)]} & \mbox{ketones} \end{array}$

Hydrogenation

In hydrogenation reactions, Ruthenium(II) complexes are generally more active. For the hydrogenation of acetophenone, a Ru(II) complex with a chelating NHC ligand achieved quantitative conversion in 1.5 hours, whereas the analogous Os(II) complex only yielded 23% conversion after 3 hours under identical conditions.[1] Similarly, in the dehydrogenation of dimethylamine borane (DMAB), a Ru(II) derivative was significantly more active, completing the reaction in 0.5 hours compared to the 30 hours required by the Os(II) analogue.[1]

Reaction	Catalyst	Substrate	Conversi on (%)	Time (h)	Condition s	Referenc e
Hydrogena tion	Ru(II) complex with chelating NHC ligand	Acetophen one	Quantitativ e	1.5	50°C, 25 bar H², KOtBu	[1]
Hydrogena tion	Os(II) complex with chelating NHC ligand	Acetophen one	23	3	50°C, 25 bar H², KOtBu	[1]
Dehydroge nation	Ru(II) derivative	Dimethyla mine borane (DMAB)	Quantitativ e	0.5	THF, 42 °C	[1]
Dehydroge nation	Os(II) derivative	Dimethyla mine borane (DMAB)	Quantitativ e	30	THF, 42 °C	[1]



Oxidation Reactions

In the realm of oxidation catalysis, Osmium(II) complexes have shown considerable promise. For the oxidation of benzyl alcohol using N-methylmorpholine N-oxide (NMO) as the oxidant, an Os(II) complex provided high yields.[1] Furthermore, cationic arene-Os(II) complexes have been shown to efficiently catalyze the selective oxidation of styrene to benzaldehyde.[1]

Reaction	Catalyst	Substrate	Product	Yield (%)	Oxidant	Referenc e
Oxidation	[OsCl(κ²- O,O-acac) (η ⁶ -p- cymene)]	Benzyl alcohol	Benzaldeh yde	High	NMO	[1]
Oxidation	Cationic arene- Os(II) complexes	Styrene	Benzaldeh yde	High	NalO4	[1]

Experimental Protocols General Procedure for Asymmetric Transfer Hydrogenation of Ketones

A solution of the ketone (0.5 mmol) in a formic acid/triethylamine azeotropic mixture (5:2, 2 mL) is prepared. The catalyst (1 mol%) is then added, and the resulting mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for the Hydrogenation of Acetophenone

In a Schlenk tube, the catalyst (0.01 mmol), acetophenone (0.8 mmol), and KOtBu (0.2 mmol) are dissolved in isopropanol (5 mL). The mixture is then transferred to a stainless-steel



autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 25 bar of H₂. The reaction is stirred at 50 °C for the specified time. After cooling to room temperature and releasing the pressure, the conversion is determined by gas chromatography. [1]

Synthesis of [OsCl₂(η⁶-p-cymene)(PMe₂OH)]

A mixture of [{OsCl(μ -Cl)(η^6 -p-cymene)} $_2$] (0.1 mmol) and dimethylphosphinous acid (0.2 mmol) in dichloromethane (10 mL) is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to yield the desired complex.[1]

Catalytic Cycles and Mechanistic Insights

The catalytic cycles for both Os(II) and Ru(II) often proceed through analogous intermediates, although the relative energies and stabilities of these species can differ, leading to variations in catalytic activity.

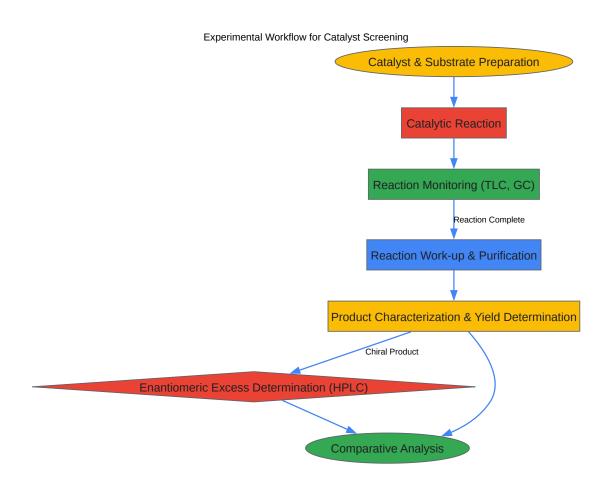
A common mechanism in transfer hydrogenation involves an outer-sphere process where the substrate does not directly coordinate to the metal center. Instead, a six-membered ring transition state is formed through hydrogen bonding interactions.[1] DFT calculations have suggested that for Noyori-type catalysts, the Os(II) catalyst is more stable than its Ru(II) analogue.[7]

In some C-C bond-forming reactions, such as [4+2] annulation, an Os(II)-Os(IV)-Os(II) catalytic cycle has been proposed.[1] This highlights the accessibility of higher oxidation states for osmium, which can open up unique reaction pathways.



General Catalytic Cycle for Transfer Hydrogenation Legend [M(II)-L] Product Release Substrate (Ketone) [M(II)-Product]





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